Ethyl trans-4-octenoate

Regulatory compliance Food contact safety Flavor vs. fragrance procurement

Ethyl trans-4-octenoate (CAS 78989-37-4) is an unsaturated aliphatic ethyl ester with the molecular formula C₁₀H₁₈O₂ and molecular weight 170.25 g/mol, bearing a trans (E) double bond at the C-4 position of its eight-carbon backbone. It is a colorless liquid at ambient conditions (density 0.878 g/mL at 25 °C, refractive index n20/D 1.432, boiling point 150 °C at 11 mmHg).

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 78989-37-4
Cat. No. B1233529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl trans-4-octenoate
CAS78989-37-4
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCC=CCCC(=O)OCC
InChIInChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3/b7-6+
InChIKeyWRUZCQAJIHSQPL-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl trans-4-octenoate (CAS 78989-37-4): Procurement-Grade Technical Profile for the Unsaturated Fruity Ester


Ethyl trans-4-octenoate (CAS 78989-37-4) is an unsaturated aliphatic ethyl ester with the molecular formula C₁₀H₁₈O₂ and molecular weight 170.25 g/mol, bearing a trans (E) double bond at the C-4 position of its eight-carbon backbone [1]. It is a colorless liquid at ambient conditions (density 0.878 g/mL at 25 °C, refractive index n20/D 1.432, boiling point 150 °C at 11 mmHg) . Classified within the fatty acid ester family, this compound is recognized primarily as a fragrance agent with a characteristic fruity, pear-like odor profile accompanied by subtle citrus connotations [1]. Its synthetic origin and Kosher-grade availability from major suppliers position it as a specialty aroma chemical within the flavor and fragrance (F&F) supply chain .

Why Ethyl trans-4-octenoate Cannot Be Generically Substituted: The Regulatory, Sensory, and Performance Gaps


Within the C₁₀ unsaturated ethyl ester landscape, ethyl trans-4-octenoate occupies a narrow and non-interchangeable position defined by three constraints: regulatory boundaries, stereochemistry-dependent odor quality, and formulation longevity. Its geometric isomer, ethyl cis-4-octenoate (FEMA 3344, JECFA 338), holds GRAS status for food flavoring and is the default choice for flavorists, yet the trans isomer is explicitly not authorized for food flavor use [1]. Conversely, the trans isomer permits a 2.67-fold higher maximum fragrance concentrate loading under IFRA standards (8.0% vs. 3.0% for the cis isomer), making it the preferred candidate for high-dosage fine fragrance construction [2]. Attempts to replace the trans isomer with saturated analogs such as ethyl octanoate fail on substantivity (>8 hours vs. 4 hours at 100%) and sensory character, as the trans double bond imparts distinctive fatty-melon undertones that saturated esters do not reproduce [1]. These factors collectively preclude simple in-class substitution and demand evidence-based selection.

Ethyl trans-4-octenoate: Quantified Differentiation Evidence Against Closest Analogs for Scientific Selection


Regulatory Use-Domain Exclusivity: Fragrance-Only Status vs. Cis Isomer Dual-Use GRAS Authorization

Ethyl trans-4-octenoate holds no FEMA number, no JECFA food flavoring evaluation, and is explicitly designated 'not for flavor use' by authoritative fragrance databases [1]. In contrast, its geometric isomer ethyl cis-4-octenoate (CAS 34495-71-1) carries FEMA No. 3344, JECFA No. 338, and is listed in the FDA Substances Added to Food inventory as a GRAS flavoring agent [2]. This binary regulatory divide means the trans isomer is procurement-restricted to fragrance, personal care, and cosmetic applications, whereas the cis isomer is qualified for both food and fragrance sectors. For fragrance-only manufacturers, this eliminates food-grade regulatory overhead; for flavor houses, the trans isomer is legally unusable regardless of price or sensory similarity.

Regulatory compliance Food contact safety Flavor vs. fragrance procurement

IFRA Fragrance Concentration Limit: 2.67× Higher Permitted Loading Than the Cis Isomer

Under the IFRA Code of Practice (49th Amendment), ethyl trans-4-octenoate carries a recommended maximum usage level of 8.0000% in fragrance concentrate [1]. Its cis isomer counterpart, ethyl cis-4-octenoate, is restricted to a maximum of 3.0000% in fragrance concentrate [2]. This represents a 2.67-fold higher permitted loading for the trans isomer. The higher IFRA ceiling allows formulators to use the trans isomer as a dominant fruity heart note, whereas the cis isomer must function as a low-dose modifier.

IFRA compliance Fragrance concentrate formulation Maximum use level

Substantivity Advantage: >2× Longer Olfactory Longevity Than Saturated Ethyl Octanoate and Ethyl Hexanoate

Ethyl trans-4-octenoate exhibits a substantivity of >8 hours at 100% concentration as measured on standard perfume blotter evaluation [1]. This is more than double the substantivity of its closest saturated analog, ethyl octanoate (CAS 106-32-1), which records 4 hours at 100% [2], and equally exceeds ethyl hexanoate (4 hours at 100%) [3]. The presence of the trans double bond at C-4 significantly retards evaporative loss relative to fully saturated esters of comparable or shorter chain length, translating to extended fragrance persistence in finished formulations.

Fragrance longevity Substantivity Base-note persistence Perfumery performance

Sensory Differentiation: Fatty-Melon Character of the Trans Isomer vs. Clean Tropical Freshness of the Cis Isomer

In a direct organoleptic comparison published by flavorist John Wright (Perfumer & Flavorist, 2011), ethyl trans-4-octenoate was described as having a similar fruity character to ethyl cis-4-octenoate but 'slightly less attractive because of hints of fatty and melon notes' [1]. The cis isomer was characterized as 'fresh and typical of tropical fruits, generally fruity with a hint of pineapple,' possessing 'a cleaner and more widely usable profile in most types of fruit flavors, with the possible exception of melon' [1]. Notably, the trans isomer 'is more widely used in fragrances than flavors, but where it is permitted it is almost as useful as the cis ester in flavors' [1]. This expert sensory assessment establishes that the trans isomer's fatty-melon nuance, while a liability in most food flavor contexts, may be an intentional design asset in fragrance compositions where melon, fatty-fruity, or complex tropical accords are desired.

Organoleptic evaluation Sensory quality Odor descriptor Flavor-fragrance selection

Gas Chromatographic Retention Index: Resolvable Difference from the Cis Isomer for Analytical Identity Confirmation

On a non-polar DB-1 capillary column under temperature ramp conditions, ethyl trans-4-octenoate exhibits Kovats retention indices (RI) of 1169-1173 (60 m × 0.32 mm × 0.25 μm, He carrier, 30°C to 210°C at 2 K/min) [1]. Ethyl cis-4-octenoate under comparable conditions (60 m × 0.25 mm × 0.25 μm, He, 50°C to 240°C at 3 K/min) yields RI values of 1164-1167 [2]. The trans isomer consistently elutes 2-9 RI units later than the cis isomer. While not baseline-resolved under all conditions, this systematic difference—with the trans isomer at the higher end—provides a reproducible chromatographic signature for isomer identity verification in quality control and authenticity testing.

GC-MS identification Kovats retention index Quality control Isomer verification

Volatility and Physicochemical Profile: Elevated Vapor Pressure and Reduced Boiling Point Relative to Saturated Ethyl Octanoate

The trans C-4 double bond in ethyl trans-4-octenoate substantially alters physical properties relative to its fully saturated C₁₀ analog, ethyl octanoate. Ethyl trans-4-octenoate has a boiling point of 150 °C at 11 mmHg (approximately 216.6 °C extrapolated to 760 mmHg) and an estimated vapor pressure of 0.411 mmHg at 25 °C . Ethyl octanoate boils at 207-209 °C at 760 mmHg with a vapor pressure of approximately 0.2 mmHg at 20-25 °C [1]. The trans isomer also shows higher density (0.878 vs. 0.867-0.870 g/mL) and higher refractive index (1.432 vs. 1.417-1.419), consistent with the increased polarizability conferred by the π-electron system of the double bond [1]. These differences affect evaporation rate, headspace partitioning, and solvent compatibility in formulation.

Volatility Vapor pressure Boiling point Formulation evaporation profile

Ethyl trans-4-octenoate: Precisely Defined Industrial and Research Deployment Scenarios Based on Quantitative Differentiation Evidence


High-Dosage Fine Fragrance Heart-Note Construction (IFRA 8.0% Maximum Loading)

Perfumers designing fine fragrance concentrates requiring a dominant fruity-pear heart note at elevated dosage (up to 8.0% of concentrate) should select ethyl trans-4-octenoate over its cis isomer. As established in Section 3, Evidence 2, the trans isomer permits 2.67× higher IFRA-compliant loading (8.0% vs. 3.0% for cis), enabling its use as a primary accord component rather than a trace modifier [1]. Its extended substantivity (>8 hours) further supports heart-to-base transition without premature fade, a performance parameter confirmed against ethyl octanoate (4 hours) in Evidence 4 [2]. The fatty-melon sensory nuance (Evidence 3) can be leveraged intentionally in melon-themed, aquatic-fruity, or complex tropical fragrance compositions.

Fragrance-Exclusive Product Lines Requiring Zero Food-Grade Regulatory Overhead

Manufacturers of personal care, home care, and fine fragrance products that have no food contact requirements can optimize procurement by selecting ethyl trans-4-octenoate instead of its cis isomer. Evidence 1 demonstrates the trans isomer's explicit designation as 'not for flavor use,' which eliminates the need for food-grade certification documentation, FEMA GRAS verification, and dual-use regulatory compliance costs [1][2]. This regulatory simplicity translates to streamlined supplier qualification and reduced audit burden for fragrance-exclusive product portfolios.

GC-MS Authenticity Testing and Isomer Identity Verification in Raw Material Receiving

Quality control and analytical laboratories responsible for incoming raw material identity testing can exploit the systematic Kovats retention index offset between ethyl trans-4-octenoate (RI 1169-1173 on DB-1) and ethyl cis-4-octenoate (RI 1164-1167 on DB-1) for isomer confirmation, as documented in Evidence 5 [1][2]. Given the divergent regulatory statuses and application domains of these two isomers (Evidence 1), misidentification at receiving can have significant compliance and formulation consequences. The ΔRI of +2 to +9 units, combined with mass spectral matching, provides a confirmatory two-dimensional identification protocol for procurement quality assurance.

Extended-Release Fragrance Systems Exploiting Moderate Volatility and Enhanced Substantivity

Formulators developing fragrance delivery systems where extended olfactory persistence is required—such as fine fragrance dry-down, fabric conditioners, or candle fragrances—can leverage the quantified substantivity (>8 hours) and moderate vapor pressure (0.411 mmHg at 25 °C) of ethyl trans-4-octenoate documented in Evidence 4 and Evidence 6 [1][2]. Compared to the shorter substantivity of saturated esters ethyl octanoate and ethyl hexanoate (both 4 hours), the trans isomer provides >2× longevity without requiring high-molecular-weight fixative additives. Its vapor pressure, approximately double that of ethyl octanoate, still ensures adequate headspace presence during the early evaporation phase, creating a balanced top-to-heart fragrance evolution profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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